molecular formula C23H31N3O3 B3793870 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]piperazine

Cat. No.: B3793870
M. Wt: 397.5 g/mol
InChI Key: RGTNSUSSUQCWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a 1,3-benzodioxol-5-ylmethyl group, which is a common moiety in various pharmaceutical agents .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring would provide a basic nature to the compound, while the 1,3-benzodioxol-5-ylmethyl group could potentially add aromaticity .


Physical and Chemical Properties Analysis

Based on the structure, we can predict that this compound would be solid at room temperature . Other properties like melting point, boiling point, density, and refractive index are difficult to predict without experimental data .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperazine derivatives are known to have a wide range of biological activities, including antifungal, antibacterial, and antipsychotic effects .

Future Directions

The future research directions would depend on the biological activity of this compound. Given the wide range of activities exhibited by piperazine derivatives, it could potentially be explored for various therapeutic applications .

Properties

IUPAC Name

[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]piperidin-1-yl]-(cyclopenten-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c27-23(19-4-1-2-5-19)26-9-3-6-20(16-26)25-12-10-24(11-13-25)15-18-7-8-21-22(14-18)29-17-28-21/h4,7-8,14,20H,1-3,5-6,9-13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTNSUSSUQCWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)N2CCCC(C2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]piperazine
Reactant of Route 6
1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.